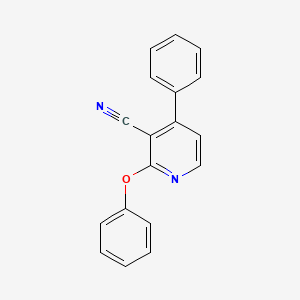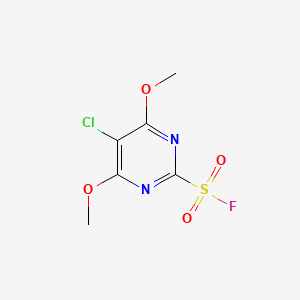
1-(furan-2-ylmethyl)-3-((4-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-ylmethyl)-3-((4-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione is a synthetic organic compound that features a furan ring, a pyrrole ring, and a phenyl group with a hydroxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-ylmethyl)-3-((4-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions One common method starts with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with a pyrrole-2,5-dione derivative
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-3-((4-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the pyrrole or phenyl groups.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction could lead to partially or fully saturated derivatives.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-((4-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(furan-2-ylmethyl)-3-((4-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione: Lacks the hydroxyethoxy substituent, which may affect its solubility and reactivity.
1-(Furan-2-ylmethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione: Contains a methoxy group instead of a hydroxyethoxy group, potentially altering its electronic properties and biological activity.
Uniqueness: 1-(Furan-2-ylmethyl)-3-((4-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione is unique due to the presence of the hydroxyethoxy group, which can enhance its solubility in aqueous environments and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[4-(2-hydroxyethoxy)anilino]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-7-9-24-13-5-3-12(4-6-13)18-15-10-16(21)19(17(15)22)11-14-2-1-8-23-14/h1-6,8,10,18,20H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPFYCFAHBFWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2649557.png)
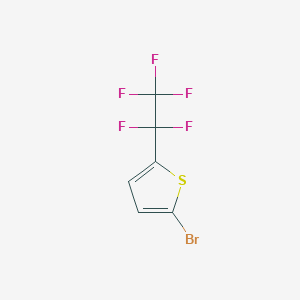
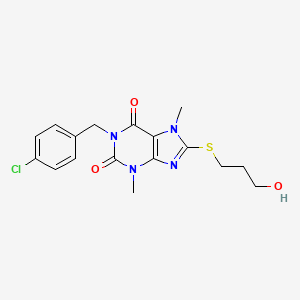
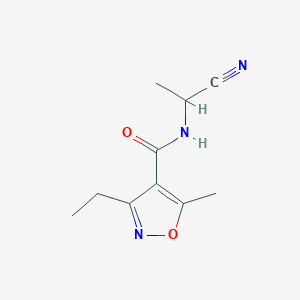
![3-[2-(methylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2649567.png)
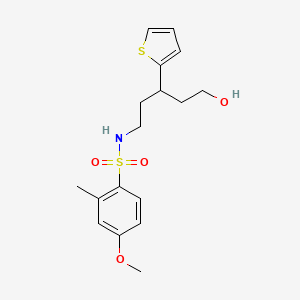
![(4-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2649570.png)
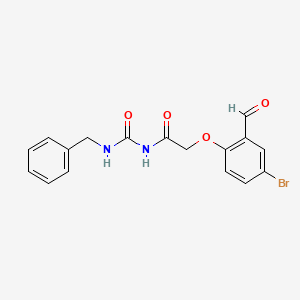
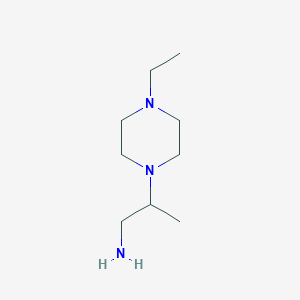
![3-[(Tetrahydro-2H-pyran-4-yl)methoxy]isonicotinic acid](/img/structure/B2649576.png)
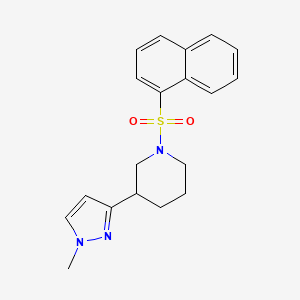
![N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2649578.png)
